molecular formula C13H19NO8S2 B13780483 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid CAS No. 93985-39-8

4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid

Katalognummer: B13780483
CAS-Nummer: 93985-39-8
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: DGLJGZXRIMUUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H19NO8S2 and a molecular weight of 381.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with bis(2-methylsulfonyloxyethyl)amino groups. It is primarily used in experimental and research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-methylsulfonyloxyethyl)amine. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Bis(2-hydroxyethyl)amino)benzoic acid: Similar structure but with hydroxyethyl groups instead of methylsulfonyloxyethyl groups.

    4-(Bis(2-chloroethyl)amino)benzoic acid: Contains chloroethyl groups, which can lead to different reactivity and applications.

Uniqueness

4-(Bis(2-methylsulfonyloxyethyl)amino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of methylsulfonyloxyethyl groups allows for unique interactions and reactions not seen with other similar compounds .

Eigenschaften

CAS-Nummer

93985-39-8

Molekularformel

C13H19NO8S2

Molekulargewicht

381.4 g/mol

IUPAC-Name

4-[bis(2-methylsulfonyloxyethyl)amino]benzoic acid

InChI

InChI=1S/C13H19NO8S2/c1-23(17,18)21-9-7-14(8-10-22-24(2,19)20)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16)

InChI-Schlüssel

DGLJGZXRIMUUSW-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.